molecular formula C16H35O4P B12052363 bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate

Cat. No.: B12052363
M. Wt: 356.63 g/mol
InChI Key: SEGLCEQVOFDUPX-RFETUZSTSA-N
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Description

Bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate: is a deuterated organophosphate compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate typically involves multiple steps:

    Deuteration of Precursors: The starting materials, such as hexyl and ethyl groups, are subjected to deuteration using deuterium gas (D2) or deuterated reagents.

    Phosphorylation: The deuterated hexyl and ethyl groups are then reacted with phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) under controlled conditions to form the phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yields and purity.

    Catalysis: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the deuteration process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming phosphoric acid derivatives.

    Reduction: Reduction reactions may lead to the formation of deuterated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Nucleophiles: Hydroxide ions (OH-) or amines are common nucleophiles used in substitution reactions.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Deuterated alcohols.

    Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    NMR Spectroscopy: The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, aiding in structural elucidation.

Biology

    Metabolic Studies: Used to trace metabolic pathways in biological systems due to its stability and non-radioactive nature.

    Enzyme Mechanism Studies: Helps in understanding enzyme-catalyzed reactions by providing insights into hydrogen/deuterium exchange processes.

Medicine

    Drug Development: Investigated for its potential in developing deuterated drugs with improved pharmacokinetic properties.

    Diagnostic Imaging: Used in positron emission tomography (PET) imaging as a non-radioactive tracer.

Industry

    Material Science: Utilized in the development of advanced materials with unique properties due to deuterium incorporation.

    Catalysis: Acts as a catalyst or catalyst precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may influence metabolic pathways by altering the rate of hydrogen/deuterium exchange, affecting reaction kinetics and thermodynamics.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) hydrogen phosphate
  • Bis(2-deuterioethyl) hydrogen phosphate
  • Bis(2,2,3,3,4,4,5,5-octafluorohexyl) hydrogen phosphate

Uniqueness

  • Isotopic Composition : The extensive deuteration in bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate makes it unique compared to other similar compounds.
  • Chemical Stability : The presence of deuterium enhances the chemical stability and alters the reaction kinetics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H35O4P

Molecular Weight

356.63 g/mol

IUPAC Name

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate

InChI

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D

InChI Key

SEGLCEQVOFDUPX-RFETUZSTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC

Origin of Product

United States

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